molecular formula C19H22N2O5S B11052543 4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11052543
M. Wt: 390.5 g/mol
InChI Key: YRTFWKXGCTVLGE-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and a sulfonyl group attached to a dimethoxy-trimethylphenyl moiety, enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the quinoxaline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Dimethoxy-Trimethylphenyl Moiety: This step involves the reaction of the sulfonylated quinoxaline with 2,5-dimethoxy-3,4,6-trimethylphenyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the quinoxaline core is known for its antimicrobial and anticancer properties. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of quinoxaline have been studied for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can enhance binding affinity to biological targets, while the quinoxaline core can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its biological activity.

    2,3-Dimethoxyquinoxaline: Similar structure with methoxy groups enhancing solubility and reactivity.

    4-Sulfonylquinoxaline: Lacks the dimethoxy-trimethylphenyl moiety but retains the sulfonyl group.

Uniqueness

4-[(2,5-Dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the quinoxaline core, sulfonyl group, and dimethoxy-trimethylphenyl moiety. This combination enhances its chemical reactivity, stability, and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

4-(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C19H22N2O5S/c1-11-12(2)18(26-5)19(13(3)17(11)25-4)27(23,24)21-10-16(22)20-14-8-6-7-9-15(14)21/h6-9H,10H2,1-5H3,(H,20,22)

InChI Key

YRTFWKXGCTVLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC)C

Origin of Product

United States

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